

Spectral Analysis of 3-(3-(benzyloxy)phenyl)acrylic acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(3-(BenzylOxy)phenyl)acrylic acid

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This technical guide provides a comprehensive overview of the spectral data for **3-(3-(benzyloxy)phenyl)acrylic acid**, a key intermediate in various synthetic pathways. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of **3-(3-(benzyloxy)phenyl)acrylic acid**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.78	d, $J = 16.0$ Hz	1H	Ar-CH=
7.47 - 7.32	m	7H	Ar-H (benzylic and phenyl)
7.18 - 7.15	m	2H	Ar-H (phenyl)
6.45	d, $J = 16.0$ Hz	1H	=CH-COOH
5.11	s	2H	O-CH ₂ -Ph

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
171.50	C=O
159.20	C-O (phenyl)
144.90	Ar-CH=
136.40	C (benzylic)
135.90	C (phenyl)
129.98	CH (aromatic)
128.60	CH (aromatic)
128.10	CH (aromatic)
127.50	CH (aromatic)
122.50	CH (aromatic)
117.82	=CH-COOH
116.00	CH (aromatic)
70.10	O-CH ₂ -Ph

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (carboxylic acid dimer)
3060-3030	Medium	C-H stretch (aromatic and vinylic)
2950-2850	Medium	C-H stretch (aliphatic)
1710-1680	Strong	C=O stretch (conjugated carboxylic acid)
1630-1600	Medium	C=C stretch (alkene and aromatic)
1585-1450	Medium to Strong	C=C stretch (aromatic)
1420-1380	Medium	O-H bend (in-plane)
1300-1200	Strong	C-O stretch (carboxylic acid)
1250-1000	Strong	C-O stretch (ether)
980	Strong	=C-H bend (out-of-plane, trans)
780-740	Strong	C-H bend (out-of-plane, aromatic)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
254	Moderate	[M] ⁺ (Molecular Ion)
163	Moderate	[M - C ₇ H ₇ O] ⁺
147	Moderate	[M - C ₇ H ₇ O - O] ⁺ or [C ₉ H ₇ O ₂] ⁺
135	Low	[C ₉ H ₇ O] ⁺
115	Low	[C ₉ H ₇] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-(3-(benzyloxy)phenyl)acrylic acid** was prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was predicted based on characteristic group frequencies. For experimental acquisition, the solid sample would be analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

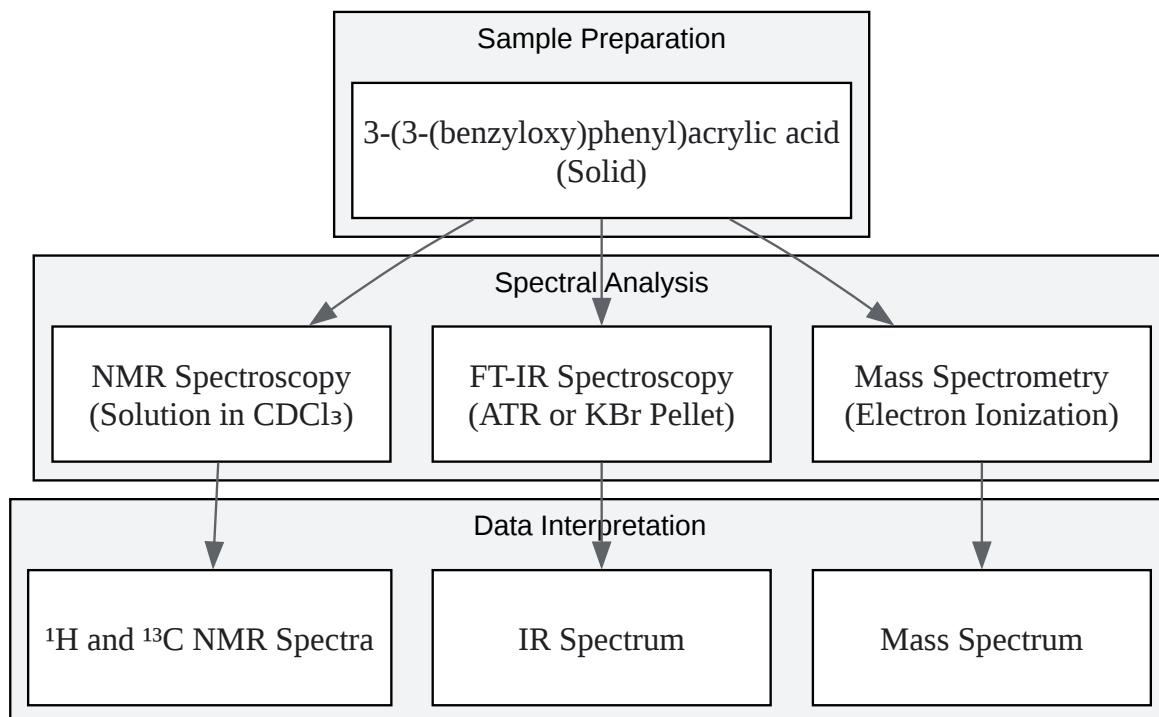
The mass spectrum was predicted based on common fragmentation patterns. For experimental analysis, the sample would be introduced into a mass spectrometer, typically using an electron ionization (EI) source. The sample is vaporized and then bombarded with a high-energy

electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak is expected at m/z 254, corresponding to the molecular weight of the compound.[3] A prominent peak at m/z 91 is anticipated due to the formation of the stable tropylum ion from the benzyl group.[4]

Visualizations

The following diagrams illustrate the chemical structure of **3-(3-(benzyloxy)phenyl)acrylic acid** and a general workflow for its spectral analysis.

Caption: Chemical structure of **3-(3-(benzyloxy)phenyl)acrylic acid**.



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Caption: General workflow for the spectral analysis of **3-(3-(benzyloxy)phenyl)acrylic acid**.

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